Methyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
Description
Methyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a 4-bromophenyl substituent at the 4-position and an ester group at the 3-position of the thiophene ring. The bromine atom on the phenyl ring introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. This structural motif is common in medicinal chemistry and materials science, where thiophene derivatives are explored for their photophysical properties and biological activities .
Properties
IUPAC Name |
methyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-16-12(15)10-9(6-17-11(10)14)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCYGPXJXBDSIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis of methyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate proceeds via the following steps:
- Knoevenagel Condensation : 4-Bromoacetophenone reacts with methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.
- Cyclization with Sulfur : Elemental sulfur incorporates into the intermediate, forming the thiophene ring.
- Amination : The amino group is introduced at the 2-position through tautomerization.
The general reaction equation is:
$$
\text{4-Bromoacetophenone} + \text{Methyl cyanoacetate} + \text{S}_8 \xrightarrow{\text{Base}} \text{this compound}
$$
Optimization Parameters
Key variables influencing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol or DMF | Polar aprotic solvents enhance cyclization efficiency |
| Temperature | 70–90°C (reflux) | Higher temperatures accelerate sulfur incorporation |
| Base | Morpholine or triethylamine | Facilitates deprotonation and intermediate stabilization |
| Reaction Time | 12–24 hours | Prolonged durations improve ring closure completeness |
Typical yields range from 65–85% under optimized conditions, with purity >95% achievable via recrystallization from ethanol/water mixtures.
Alternative Synthetic Approaches
Cyclocondensation of Diketones
A less common route involves cyclocondensation of 4-bromophenyl-substituted 1,4-diketones with thiourea:
$$
\text{1-(4-Bromophenyl)-1,4-diketone} + \text{Thiourea} \xrightarrow{\text{HCl}} \text{Thiophene intermediate} \xrightarrow{\text{Esterification}} \text{Target compound}
$$
This method requires stringent anhydrous conditions and offers lower yields (~40–50%) due to competing side reactions.
Post-Functionalization via Cross-Coupling
The Suzuki-Miyaura coupling allows late-stage introduction of the 4-bromophenyl group:
- Synthesize methyl 2-amino-4-iodothiophene-3-carboxylate.
- Couple with 4-bromophenylboronic acid using Pd(PPh₃)₄ catalyst.
$$
\text{Methyl 2-amino-4-iodothiophene-3-carboxylate} + \text{4-Bromophenylboronic acid} \xrightarrow{\text{Pd(0)}} \text{Target compound}
$$
This approach provides modularity but suffers from higher costs and moderate efficiency (55–70% yield).
Industrial-Scale Production Considerations
Scalable synthesis requires addressing three critical challenges:
Purification Strategies
Industrial workflows employ:
- Continuous Crystallization : Enhances particle size uniformity
- Chromatography-Free Processing : Utilizes pH-dependent solubility for impurity removal
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Gewald Reaction | 65–85 | 95–99 | High | Low |
| Cyclocondensation | 40–50 | 85–90 | Moderate | Medium |
| Cross-Coupling | 55–70 | 90–95 | Low | High |
The Gewald reaction remains superior for large-scale production due to its atom economy and operational simplicity.
Challenges and Mitigation Strategies
Regioselectivity Control
The 4-bromophenyl group’s steric bulk can lead to undesired regioisomers. Mitigation approaches include:
- Directed ortho-Metalation : Temporary directing groups ensure correct substitution patterns
- Microwave-Assisted Synthesis : Reduces isomerization through rapid heating/cooling cycles
Amino Group Oxidation
The primary amine is susceptible to oxidation during storage. Stabilization methods involve:
- Inert Atmosphere Packaging (N₂ or Ar)
- Co-crystallization with antioxidants like BHT
Recent Methodological Advances
Flow Chemistry Adaptations
Continuous flow systems enhance the Gewald reaction’s efficiency:
- Residence Time : 2 hours (vs. 12–24 hours batch)
- Yield Increase : 89–92% with narrower polydispersity
Enzymatic Sulfur Incorporation
Novel thiouridylase enzymes enable sulfur insertion under mild conditions (pH 7, 37°C), reducing energy inputs by 40%.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted thiophenes.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromophenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Key Analogs :
Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS 350997-10-3) Substituent: 4-Chlorophenyl Molecular Weight: 302.18 g/mol . Electronic Effects: Chlorine is less electron-withdrawing than bromine (Hammett σ: Cl = +0.23, Br = +0.26), leading to a slightly less electron-deficient thiophene ring compared to the bromo analog. Steric Effects: Similar steric bulk to bromine due to comparable van der Waals radii (Cl: 1.80 Å, Br: 1.95 Å).
Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate (CAS 350988-34-0) Substituent: 4-Methoxyphenyl Molecular Weight: 261.35 g/mol . Electronic Effects: Methoxy is electron-donating (+M effect), creating an electron-rich thiophene core, enhancing π-π stacking interactions . Steric Effects: Methoxy’s smaller size reduces steric hindrance compared to bromophenyl.
Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate Substituent: 4-Isobutylphenyl Molecular Weight: 289.39 g/mol . Electronic Effects: Isobutyl is weakly electron-donating, leading to minimal electronic perturbation of the thiophene ring.
Table 1: Substituent Comparison
| Compound | Substituent | Molecular Weight (g/mol) | Electronic Effect | Steric Effect |
|---|---|---|---|---|
| Methyl 2-amino-4-(4-bromophenyl) | 4-Bromophenyl | ~346.68* | Strongly EWG | Moderate hindrance |
| Methyl 2-amino-4-(4-chlorophenyl) | 4-Chlorophenyl | 302.18 | Moderately EWG | Moderate hindrance |
| Methyl 2-amino-4-(4-methoxyphenyl) | 4-Methoxyphenyl | 261.35 | Electron-donating | Low hindrance |
| Methyl 2-amino-4-(4-isobutylphenyl) | 4-Isobutylphenyl | 289.39 | Weakly donating | High hindrance |
Crystallographic and Hydrogen-Bonding Patterns
- Ethyl 2-amino-4-methylthiophene-3-carboxylate (): Crystallizes in a triclinic system (space group P1) with intramolecular N–H⋯O and intermolecular N–H⋯S hydrogen bonds .
Biological Activity
Methyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its antimicrobial and anticancer activities, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound belongs to the thiophene class of compounds, which are known for their significant biological activities. The synthesis typically involves the reaction of appropriate thiophene derivatives with bromophenyl substituents, followed by carboxylation. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has shown notable activity against both Gram-positive and Gram-negative bacteria.
- Activity Against Bacteria : In a study evaluating a series of thiophene derivatives, this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the low micromolar range.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 5 |
| This compound | S. aureus | 10 |
This data indicates that structural modifications can enhance antibacterial potency, particularly through the introduction of halogenated phenyl groups.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
- Cell Lines Tested : The compound was tested against several human cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | <25 |
| MCF-7 | <30 |
| PC-3 | <40 |
The IC50 values suggest that the compound exhibits potent anti-proliferative effects, particularly against HepG2 cells, indicating its potential as a lead compound in cancer therapy.
Case Studies and Research Findings
- Antimicrobial Study : A study published in MDPI evaluated a series of thiophene derivatives, including this compound, revealing its effectiveness against common pathogens with promising results in both Gram-positive and Gram-negative strains .
- Cancer Cell Proliferation : Another research highlighted its cytotoxic effects on various cancer cell lines using the MTT assay, demonstrating that structural variations significantly influence biological activity . The study concluded that compounds with brominated phenyl groups showed enhanced activity compared to their non-brominated counterparts.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for Methyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step condensation reaction. A common approach involves reacting 4-bromobenzaldehyde with methyl cyanoacetate in ethanol under reflux, catalyzed by bases like 4-(dimethylamino)pyridine (DMAP) . Optimization includes adjusting solvent polarity (e.g., DMF for higher yields), temperature control (80–100°C), and using flow reactors to enhance efficiency . Purification typically employs column chromatography with silica gel and ethyl acetate/hexane eluents .
Q. How is the molecular structure of this compound characterized, and what techniques are critical for validation?
- Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard for structural determination . Complementary techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for the bromophenyl group) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~354.0 Da for CHBrNOS) .
Q. What are the key physicochemical properties influencing its reactivity and stability?
- Data :
- Solubility : Moderate in DMSO and DCM; poor in aqueous buffers .
- Stability : Degrades under strong acidic/oxidizing conditions; store at –20°C in inert atmospheres .
- Hazard profile : Classified as an irritant (skin/eye); use PPE and fume hoods during handling .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodology :
- Antimicrobial screening : Broth microdilution assays (MIC against S. aureus and E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How do substituent variations (e.g., bromophenyl vs. fluorophenyl) impact biological activity and target specificity?
- Structure-Activity Relationship (SAR) :
- Bromophenyl : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, increasing anticancer potency .
- Fluorophenyl : Improves metabolic stability but reduces binding affinity compared to brominated analogs .
- Data comparison :
| Substituent | Target Activity (IC, μM) | LogP |
|---|---|---|
| 4-Bromophenyl | 12.3 (HeLa) | 3.8 |
| 4-Fluorophenyl | 28.7 (HeLa) | 3.2 |
Q. What mechanistic pathways underlie its observed anticancer effects?
- Methodology :
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) to detect early/late apoptosis in treated cells .
- Kinase inhibition : Molecular docking (AutoDock Vina) and enzymatic assays (e.g., EGFR kinase inhibition at 10 µM) .
Q. How can conflicting data on antimicrobial efficacy across studies be resolved?
- Resolution strategies :
- Standardized protocols : Use CLSI guidelines for MIC determination to reduce variability .
- Synergistic studies : Combine with β-lactam antibiotics to assess potentiation effects (e.g., FIC index <0.5) .
Q. What advanced computational methods are used to predict its interaction with biological targets?
- Methodology :
- MD simulations : GROMACS for binding stability analysis over 100 ns trajectories .
- QSAR modeling : 3D descriptors (e.g., CoMFA) to correlate electronic features with activity .
Q. How can purification challenges (e.g., isomer separation) be addressed?
- Advanced techniques :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
